Advanced Synthesis Guide: 5-(Dimethylamino)-2-nitrobenzoic Acid
Advanced Synthesis Guide: 5-(Dimethylamino)-2-nitrobenzoic Acid
CAS Registry Number: 62876-66-8 Target Molecule: 5-(Dimethylamino)-2-nitrobenzoic acid Primary Application: Intermediate for fluorescent probes, pharmaceutical pharmacophores, and photosensitive dyes.[1]
Executive Summary & Strategic Analysis
The synthesis of 5-(Dimethylamino)-2-nitrobenzoic acid presents a classic problem in regioselective aromatic substitution. The molecule features a "push-pull" electronic system: a strongly electron-withdrawing nitro group (
From a retrosynthetic perspective, the most robust and scalable route is Nucleophilic Aromatic Substitution (
Key Reaction Mechanics
-
Activation: The nitro group at position 2 withdraws electron density from the ring, making the carbon at position 5 highly electrophilic.[1]
-
Regioselectivity: Substitution occurs exclusively at position 5 because the leaving group (Fluorine or Chlorine) is para to the activating nitro group.[1] The carboxyl group at position 1 exerts a minor directing effect but primarily serves to solubilize the intermediate in aqueous base.[1]
-
Precursor Selection:
-
5-Fluoro-2-nitrobenzoic acid: High reactivity, lower temperature requirements, cleaner profile.[1] (Recommended for R&D/High Purity).
-
5-Chloro-2-nitrobenzoic acid: Lower cost, requires forcing conditions (higher temperature/pressure), potential for incomplete conversion.[1] (Recommended for Bulk Scale-up).[1]
-
Primary Synthesis Pathway: Amination[1]
This protocol details the high-yield synthesis using the fluoro-derivative, which offers superior kinetics due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]
Retrosynthetic Visualization
Figure 1: Retrosynthetic disconnection showing the displacement of the halide.[1]
Detailed Experimental Protocol
Scale: Laboratory (5.0 g basis) Expected Yield: 85-90% Purity: >98% (HPLC)
Materials Required
| Reagent | CAS | Amount | Role |
| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | 5.0 g (27.0 mmol) | Substrate |
| Dimethylamine (40% aq.) | 124-40-3 | 50 mL | Nucleophile/Solvent |
| Hydrochloric Acid (1M) | 7647-01-0 | As req.[1][2] | pH Adjustment |
| Ethyl Acetate | 141-78-6 | 100 mL | Extraction Solvent |
| Ethanol | 64-17-5 | 20 mL | Recrystallization |
Step-by-Step Methodology
-
Reaction Setup:
-
Charge a 100 mL pressure tube or round-bottom flask (equipped with a reflux condenser) with 5.0 g of 5-fluoro-2-nitrobenzoic acid .
-
Add 50 mL of 40% aqueous dimethylamine solution. The carboxylic acid will deprotonate immediately, dissolving to form the dimethylammonium salt.[1]
-
-
Thermal Activation:
-
Heat the mixture to 100°C .
-
Maintain stirring for 18 hours .
-
Process Note: The solution will turn from pale yellow to a deep yellow/orange color, indicating the formation of the charge-transfer chromophore.[1]
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess dimethylamine and water.[1] A viscous yellow residue will remain.[1]
-
Redissolve the residue in 50 mL of water .
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly acidify with 1M HCl to pH ~3-4.[1] The product will precipitate as a yellow solid.[1][2]
-
Critical Control Point: Do not acidify below pH 2, as the amino group may protonate, increasing water solubility and reducing yield.[1]
-
-
Purification:
Reaction Mechanism[1]
The reaction proceeds via a classic addition-elimination mechanism.[1]
Figure 2: The nucleophilic attack of dimethylamine on the C5 carbon forms a resonance-stabilized Meisenheimer complex, followed by the ejection of the fluoride ion.[1]
Alternative Pathway: Chlorinated Precursor[1]
For industrial scales where cost is paramount, 5-Chloro-2-nitrobenzoic acid (CAS 2516-96-3) can be substituted.[1]
-
Reactivity Profile: Chlorine is a poorer leaving group than fluorine in
reactions involving Meisenheimer intermediates because it is less electronegative (less stabilization of the transition state).[1] -
Protocol Modifications:
-
Temperature: Increase to 120-130°C .
-
Pressure: A sealed autoclave/pressure reactor is required to maintain the aqueous amine concentration at this temperature.[1]
-
Catalyst: Addition of catalytic Copper(0) or Copper(I) Iodide (Ullmann-type conditions) may be necessary if the uncatalyzed reaction is sluggish.[1]
-
Analytical Characterization
Verify the synthesized product using the following physicochemical properties:
-
Melting Point: 200–202°C (dec).[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI): Calculated for
[M+H]+: 211.07; Found: 211.1.[1]
References
-
Fun, H.-K., et al. (2009).[1] 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide. Acta Crystallographica Section E. Link
- Validates the S_NAr protocol on the 5-fluoro precursor.
-
Denny, W. A., & Wilson, W. R. (1986).[1] Considerations for the design of hypoxia-selective cytotoxins. Journal of Medicinal Chemistry. Link[1]
- Contextualizes the reactivity of nitrobenzoic acid deriv
-
PubChem Compound Summary. (2025). 5-(Dimethylamino)-2-nitrobenzoic acid (CID 12715793).[1] National Center for Biotechnology Information.[1] Link[1]
- Source for physicochemical data and CAS verific
